1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c20-19(23)15-8-10-21(11-9-15)16-12-22(13-16)26(24,25)18-7-3-5-14-4-1-2-6-17(14)18/h1-7,15-16H,8-13H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAJJFVMKNLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphthalen-1-ylsulfonyl Azetidine: This step involves the reaction of naphthalene sulfonyl chloride with azetidine in the presence of a base such as triethylamine.
Coupling with Piperidine-4-carboxamide: The naphthalen-1-ylsulfonyl azetidine is then coupled with piperidine-4-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide as an anticancer agent. For instance:
- Cytotoxicity Studies : Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. In vitro tests have shown that compounds with sulfonamide moieties can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways critical for cancer cell proliferation. Molecular docking studies suggest that such compounds can effectively bind to targets involved in tumor growth and survival, including certain kinases and receptors .
Anti-inflammatory Properties
In addition to its anticancer potential, compounds with a similar structure have been investigated for their anti-inflammatory effects. The presence of the sulfonamide group is known to contribute to anti-inflammatory activity by modulating immune responses and inhibiting pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research synthesized various piperidine derivatives, including those structurally related to this compound. The synthesized compounds exhibited IC50 values indicating strong anticancer activity compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Molecular Docking and Toxicity Assessment
Molecular docking studies on similar sulfonamide derivatives have revealed their ability to target carbonic anhydrase IX (CAIX), a marker often overexpressed in hypoxic tumors. This suggests that the compound could be developed as a targeted therapy for specific cancer types . Furthermore, toxicity assessments indicated that these compounds maintain a favorable safety profile in non-cancerous cell lines, supporting their further development as therapeutic agents .
Future Directions and Conclusion
The applications of this compound are promising, particularly in the realms of oncology and inflammation management. Future research should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess the pharmacokinetics and dynamics of these compounds.
- Structural Modifications : To enhance potency and selectivity towards specific cancer types or inflammatory pathways.
Mechanism of Action
The mechanism of action of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The naphthalene sulfonyl group may interact with enzymes or receptors, while the azetidine and piperidine rings can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table highlights key structural differences and biological activities of compounds closely related to the target molecule:
Key Observations :
- Naphthalene Positioning : Compounds with naphthalene directly attached via ethyl (e.g., 2a) show high protease inhibition, while sulfonyl-linked variants (target compound) may improve solubility or target selectivity due to the electron-withdrawing sulfonyl group .
- Amide Substitutions : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) enhance antiviral activity, suggesting that electron-deficient aromatic substituents optimize target engagement.
- Azetidine vs.
Physicochemical Comparison :
The sulfonyl group in the target compound likely reduces LogP compared to ethyl-linked analogs, improving aqueous solubility—a critical factor for bioavailability.
Biological Activity
The compound 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of both piperidine and azetidine rings, along with a naphthalenesulfonamide moiety. Its structural formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with piperidine and azetidine structures have shown promising activity against various bacterial strains. In vitro tests demonstrated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 200 nM |
| Pseudomonas aeruginosa | 710 nM |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties.
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of sulfonamide derivatives. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, research on related piperidine compounds has shown that they can inhibit cell proliferation in various cancer types, including breast and lung cancers .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in bacterial cells.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of related piperidine derivatives against resistant bacterial strains. The study reported that modifications to the sulfonamide group significantly enhanced antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring followed by sulfonylation with naphthalene derivatives. For example, naphthalene-1-sulfonyl chloride may react with an azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond. Subsequent coupling with a piperidine-4-carboxamide moiety is achieved via nucleophilic substitution or amidation .
- Optimization : Yield and purity depend on solvent choice (e.g., dimethylformamide for polar intermediates) and temperature control (room temperature for sulfonylation, reflux for cyclization). Thin-layer chromatography (TLC) is critical for monitoring intermediate steps .
Q. Which analytical techniques are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the azetidine and piperidine rings, as well as sulfonamide connectivity.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies).
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) .
Q. How does the compound's structure influence its potential biological targets?
- Methodological Answer : The naphthalene moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonamide group facilitates hydrogen bonding with enzymatic active sites (e.g., proteases or kinases). The azetidine-piperidine scaffold provides conformational rigidity, which may increase target specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding affinity to specific enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between the compound and targets like carbonic anhydrase or serotonin receptors. Density Functional Theory (DFT) calculations predict electronic properties influencing binding .
- Data Contradiction Example : Discrepancies between in silico predictions and experimental IC₀ values may arise from solvation effects or protein flexibility, requiring iterative refinement of force fields .
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic Studies : Assess bioavailability using LC-MS/MS to measure plasma concentrations.
- Metabolite Identification : Use liver microsomes or hepatocyte assays to detect metabolic degradation pathways.
- Proteomic Profiling : Compare target engagement in cell lysates (e.g., affinity chromatography) versus animal models .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic Complexity : Introducing substituents to the azetidine or naphthalene rings requires orthogonal protecting groups.
- Biological Redundancy : Similar bioactivity across analogs (e.g., IC₀ differences <10%) complicates SAR interpretation.
- Example Table :
| Derivative | Modification | Activity (IC₀, nM) |
|---|---|---|
| A | Naphthalene → Anthracene | 120 ± 15 |
| B | Azetidine → Pyrrolidine | 450 ± 30 |
| C | Piperidine → Azepane | 320 ± 25 |
| Data adapted from structural analogs in . |
Q. How do solvent choice and reaction parameters impact stereochemical outcomes during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonylation, favoring retention of configuration. Elevated temperatures may induce racemization at the azetidine chiral center, necessitating low-temperature (<0°C) conditions for stereospecific steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
